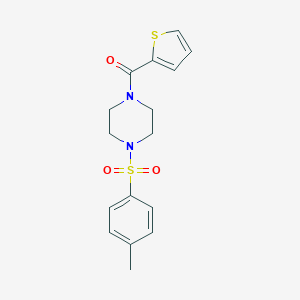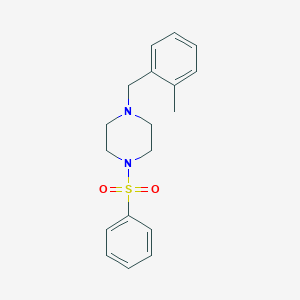![molecular formula C24H26N2O3 B248800 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE](/img/structure/B248800.png)
1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative. This can be achieved by reacting naphthalene-2-carboxaldehyde with piperazine under reflux conditions in the presence of a suitable solvent like ethanol.
Coupling with 3,5-Dimethoxybenzoyl Chloride: The piperazine derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out at room temperature to avoid decomposition of the reactants.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated aromatic compounds and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between aromatic compounds and biological macromolecules. Its structure allows it to interact with proteins and nucleic acids, providing insights into molecular recognition processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperazine moiety is a common feature in many pharmaceuticals, and its aromatic components can enhance binding affinity to biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. This binding can affect various cellular pathways, leading to changes in cell function.
Comparación Con Compuestos Similares
Similar Compounds
- (3,4-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone
- (3,5-Dimethoxy-phenyl)-(4-benzyl-piperazin-1-yl)-methanone
- (3,5-Dimethoxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone
Uniqueness
Compared to similar compounds, 1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE stands out due to its unique combination of methoxy and naphthyl groups. This structure provides distinct electronic and steric properties, enhancing its reactivity and binding affinity in various applications.
Propiedades
Fórmula molecular |
C24H26N2O3 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
(3,5-dimethoxyphenyl)-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-22-14-21(15-23(16-22)29-2)24(27)26-11-9-25(10-12-26)17-18-7-8-19-5-3-4-6-20(19)13-18/h3-8,13-16H,9-12,17H2,1-2H3 |
Clave InChI |
ARIXFOGYXPEKHD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4-METHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B248721.png)
![1-(4-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248722.png)

![1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248728.png)
![Methyl 4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)phenyl ether](/img/structure/B248730.png)





